GW583340 dihydrochloride

Description

Properties

IUPAC Name |

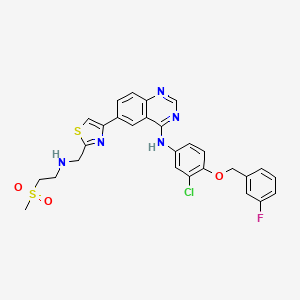

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClFN5O3S2/c1-40(36,37)10-9-31-14-27-35-25(16-39-27)19-5-7-24-22(12-19)28(33-17-32-24)34-21-6-8-26(23(29)13-21)38-15-18-3-2-4-20(30)11-18/h2-8,11-13,16-17,31H,9-10,14-15H2,1H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNXRVSQOABRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClFN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388082-81-3 | |

| Record name | GW 583340 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388082813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenylamino]-6-[2-[[2-(methylsulfonyl)ethyl]aminomethyl]-4-thiazolyl]quinazoline, monohydroch | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of GW583340 Dihydrochloride in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW583340 dihydrochloride is a potent, orally active, dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). As a structural analog of lapatinib, its primary anticancer mechanism is the inhibition of receptor autophosphorylation, leading to the blockade of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. Furthermore, preclinical studies have demonstrated that GW583340 can effectively reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporters ABCB1 and ABCG2. This technical guide provides a comprehensive overview of the mechanism of action of GW583340 in cancer cells, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of EGFR and HER2

GW583340 is a small molecule inhibitor that competitively binds to the ATP-binding pocket within the intracellular kinase domains of both EGFR (ErbB1) and HER2 (ErbB2)[1]. This reversible binding prevents the autophosphorylation of these receptors, which is a critical step in the activation of their downstream signaling cascades[1]. The aberrant activation of the EGFR and HER2 pathways is a well-established driver in the pathogenesis of various solid tumors, promoting uncontrolled cell growth, proliferation, and survival.

By inhibiting these key receptors, GW583340 effectively abrogates the signals that drive tumorigenesis. This dual inhibition is particularly significant as it can overcome the resistance mechanisms that may arise from the redundancy and crosstalk between EGFR and HER2 signaling pathways.

Downstream Signaling Pathways Affected

The inhibition of EGFR and HER2 phosphorylation by GW583340 leads to the downregulation of two major downstream signaling pathways:

-

The PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of EGFR/HER2 prevents the activation of phosphatidylinositol 3-kinase (PI3K), which in turn blocks the phosphorylation and activation of Akt. This leads to increased apoptosis and reduced cell proliferation.

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in the regulation of cell proliferation, differentiation, and survival. By blocking EGFR and HER2, GW583340 prevents the activation of the Ras-Raf-MEK-ERK cascade, resulting in cell cycle arrest and decreased cell proliferation.

The anticipated inhibitory effect of GW583340 on these pathways is illustrated in the signaling pathway diagram below.

Caption: GW583340 inhibits EGFR and HER2, blocking downstream PI3K/Akt and MAPK pathways.

Reversal of Multidrug Resistance

A significant aspect of GW583340's mechanism of action is its ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ABC transporters, which actively efflux anticancer drugs from the cell, reducing their intracellular concentration and efficacy.

GW583340 has been shown to significantly sensitize MDR cells overexpressing ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein) to their substrate chemotherapeutic agents[1][2]. This effect is achieved by directly inhibiting the drug efflux function of these transporters[1][2].

Quantitative Data on MDR Reversal

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the reversal of MDR by GW583340 in various cell lines.

| Cell Line | Transporter | Chemotherapeutic Agent | IC50 (µM) of Chemo Alone | IC50 (µM) of Chemo + GW583340 (5 µM) | Fold Reversal | Reference |

| HEK293/ABCB1 | ABCB1 | Paclitaxel | 0.85 ± 0.07 | 0.04 ± 0.01 | 21.25 | [1] |

| HEK293/ABCG2 | ABCG2 | Mitoxantrone | 1.2 ± 0.1 | 0.08 ± 0.01 | 15.0 | [1] |

| NCI-H460/MX20 | ABCG2 | Mitoxantrone | 2.5 ± 0.2 | 0.15 ± 0.02 | 16.67 | [1] |

Intrinsic Cytotoxic Activity

While specific IC50 values for the direct cytotoxic effects of GW583340 on a broad range of cancer cell lines are not extensively published, data from its close structural analog, lapatinib, can provide an indication of its potential potency. Lapatinib demonstrates significant growth-inhibitory effects, particularly in HER2-overexpressing breast cancer cell lines[3][4][5].

The following table presents the IC50 values of lapatinib in various breast cancer cell lines, which can be considered as a proxy for the expected activity of GW583340.

| Cell Line | Subtype | HER2 Status | IC50 of Lapatinib (µM) | Reference |

| BT474 | Luminal B | Overexpressing | 0.036 ± 0.015 | [4] |

| SK-BR-3 | HER2-enriched | Overexpressing | 0.080 ± 0.017 | [4] |

| MDA-MB-453 | HER2-enriched | Overexpressing | 6.08 ± 0.825 | [4] |

| MDA-MB-231 | Triple-Negative | Low | 7.46 ± 0.102 | [4] |

| UACC-812 | - | Overexpressing | 0.010 | [3] |

| MDA-MB-468 | Triple-Negative | Low | 4.7 | [3] |

Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the general steps for determining the cytotoxic effects of GW583340 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Caption: Workflow for determining the IC50 of GW583340 using an MTT assay.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound (typically from 0.01 to 100 µM) in triplicate. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Phosphorylation

This protocol describes the methodology to assess the inhibitory effect of GW583340 on the phosphorylation of EGFR, HER2, and downstream targets like Akt and ERK.

Caption: Workflow for Western blot analysis of protein phosphorylation after GW583340 treatment.

-

Cell Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of GW583340 for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Intracellular Drug Accumulation Assay

This protocol is used to determine the effect of GW583340 on the accumulation of a fluorescent or radiolabeled substrate of ABCB1 or ABCG2.

-

Cell Plating: Seed MDR and parental cells in 24-well plates.

-

Pre-incubation: Pre-incubate the cells with GW583340 (e.g., 5 µM) or a vehicle control in an appropriate buffer for 1 hour at 37°C.

-

Substrate Addition: Add a fluorescent or radiolabeled substrate (e.g., [³H]-paclitaxel for ABCB1 or [³H]-mitoxantrone for ABCG2) to the wells and incubate for a defined period (e.g., 2 hours).

-

Washing: Stop the uptake by adding ice-cold PBS and wash the cells multiple times to remove extracellular substrate.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Quantification: Measure the intracellular fluorescence using a fluorometer or radioactivity using a scintillation counter.

-

Data Analysis: Normalize the intracellular substrate concentration to the total protein content and compare the accumulation in the presence and absence of GW583340.

Conclusion

This compound is a dual EGFR/HER2 tyrosine kinase inhibitor with a multifaceted mechanism of action in cancer cells. Its primary anticancer activity stems from the inhibition of key signaling pathways that drive tumor growth and survival. Furthermore, its ability to reverse multidrug resistance presents a promising strategy to enhance the efficacy of conventional chemotherapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of GW583340 in various cancer models. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.

References

- 1. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dual EGFR/HER2 Inhibitor GW583340 (Lapatinib): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GW583340, more commonly known as Lapatinib. Developed by GlaxoSmithKline, Lapatinib is a potent, orally active small molecule inhibitor targeting the tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[1][2] This dual inhibitory action has established Lapatinib as a significant therapeutic agent in the treatment of HER2-positive breast cancer.[1]

Discovery and Rationale

The discovery of Lapatinib was driven by the need for effective therapies against cancers characterized by the overexpression or aberrant signaling of the ErbB family of receptor tyrosine kinases.[1] Overexpression of HER2, in particular, is a key driver in a significant subset of breast cancers, leading to increased cell proliferation and survival.[1] Unlike monoclonal antibodies that target the extracellular domain of these receptors, Lapatinib was designed as a small molecule to penetrate the cell membrane and inhibit the intracellular tyrosine kinase domain, thereby blocking downstream signaling pathways.[3] This approach also offered the potential to overcome resistance mechanisms to extracellularly targeted therapies.

Mechanism of Action: Inhibition of EGFR and HER2 Signaling

Lapatinib functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of EGFR and HER2.[3][4] This binding prevents the autophosphorylation and activation of these receptors, which in turn blocks the initiation of downstream signaling cascades critical for tumor cell growth and survival.[1][3] The two primary pathways affected are:

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation.[3]

-

The PI3K/Akt Pathway: Plays a crucial role in promoting cell survival and inhibiting apoptosis.[3]

By inhibiting these pathways, Lapatinib can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR and/or HER2 signaling.[5]

EGFR/HER2 signaling pathway and the inhibitory action of Lapatinib.

Quantitative Biological Activity

Lapatinib exhibits potent inhibitory activity against both EGFR and HER2 kinases. The following tables summarize key quantitative data from various in vitro and preclinical studies.

Table 1: In Vitro Kinase and Cell Proliferation Inhibition

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| Purified EGFR | Kinase Assay | 10.2 - 10.8 | [1][5] |

| Purified HER2 | Kinase Assay | 9.2 - 9.8 | [1][5] |

| Purified ErbB4 | Kinase Assay | 367 | [5] |

| BT474 (HER2+) | Cell Proliferation | 25 | [6] |

| SKBR3 (HER2+) | Cell Proliferation | 79 | [7] |

| HN5 (EGFR+) | Cell Proliferation | 120 | [6] |

| MDA-MB-231 (Triple Negative) | Cell Proliferation | 7460 | [8] |

Table 2: Preclinical Pharmacokinetic Parameters of Lapatinib

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Mouse (FVB) | 30 (oral) | 1,030 ± 230 | 4 | 7,160 ± 1,510 | 3.5 ± 0.5 | |

| Mouse (FVB) | 60 (oral) | 2,130 ± 450 | 4 | 15,300 ± 2,800 | 3.6 ± 0.4 | |

| Mouse (FVB) | 90 (oral) | 3,360 ± 680 | 4 | 24,100 ± 4,600 | 3.7 ± 0.3 | |

| Rat | 100 (oral) | 11,052.3 ± 1729.0 | - | - | - | |

| Rabbit | 60 (oral) | 606.1 ± 280.3 | 7.7 ± 1.5 | 4,206.3 ± 1531.9 | 3.9 ± 2.9 |

Synthesis Pathway

Several synthetic routes for Lapatinib have been developed. A practical and efficient five-step synthesis starting from commercially available 6-iodoquinazolin-4-one has been reported with an overall yield of 48%. This process avoids the use of chromatography and harsh reagents, making it amenable to large-scale production.

A practical five-step synthesis pathway for Lapatinib.

Experimental Protocols

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of Lapatinib against EGFR and HER2 kinases.

1. Materials:

-

Purified recombinant human EGFR and HER2 intracellular kinase domains.

-

Peptide substrate (e.g., Biotin-EEEEYFELVAKKK-CONH2).[5]

-

ATP, [γ-33P]ATP.

-

Assay buffer (e.g., 50 mM MOPS, pH 7.5, 2 mM MnCl2, 1 mM DTT).[5]

-

Lapatinib stock solution in DMSO.

-

Phosphocellulose filter plates.

-

0.5% Phosphoric acid.

-

Scintillation cocktail.

2. Procedure:

-

Prepare serial dilutions of Lapatinib in DMSO.

-

In a 96-well plate, combine the assay buffer, peptide substrate, ATP, and [γ-33P]ATP.

-

Add the diluted Lapatinib or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding the purified EGFR or HER2 kinase domain.

-

Incubate the reaction mixture at room temperature (e.g., 23°C) for a defined period (e.g., 10 minutes).[6]

-

Terminate the reaction by adding 0.5% phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Add scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each Lapatinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This protocol describes a common method to assess the cytotoxic effect of Lapatinib on cancer cell lines.

1. Materials:

-

Cancer cell lines of interest (e.g., BT474, SKBR3).

-

Complete cell culture medium.

-

Lapatinib stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[1]

-

Solubilization buffer (e.g., DMSO or a solution of 16% SDS, pH 4.7).[1]

-

96-well cell culture plates.

-

Microplate reader.

2. Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-15,000 cells/well) and allow them to attach overnight.[1]

-

Prepare serial dilutions of Lapatinib in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of Lapatinib or DMSO (vehicle control).

-

Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[6]

-

Add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 1-4 hours at 37°C.[1]

-

Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

General experimental workflow for the evaluation of Lapatinib.

Conclusion

GW583340 (Lapatinib) represents a successful example of targeted therapy in oncology. Its dual inhibition of EGFR and HER2 provides a potent mechanism to combat the growth and survival of specific cancer subtypes. The well-defined synthesis, clear mechanism of action, and extensive preclinical and clinical data underscore its importance in the arsenal of anti-cancer drugs. This guide provides a foundational technical understanding for researchers and professionals involved in the ongoing development and application of tyrosine kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 4.2. Growth Inhibition Assays [bio-protocol.org]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Comparative pharmacokinetics of tyrosine kinase inhibitor, lapatinib, in dogs and cats following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dose-sparing effect of lapatinib co-administered with a high-fat enteral nutrition emulsion: preclinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Structure-Activity Relationship of GW583340 Dihydrochloride: A Technical Guide for Dual EGFR/ErbB2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure-activity relationships (SAR) of GW583340 dihydrochloride, a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (ErbB2, HER2) tyrosine kinases. Understanding the intricate relationship between the chemical structure of GW583340 and its biological activity is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Core Scaffold and Key Pharmacophoric Features

GW583340, also known as Lapatinib, belongs to the 4-anilinoquinazoline class of kinase inhibitors. The fundamental scaffold consists of a quinazoline core, an aniline moiety, and a substituent at the 6-position of the quinazoline ring. The binding mode of this class of inhibitors is competitive with ATP at the kinase domain of EGFR and ErbB2.

The key pharmacophoric features essential for potent dual inhibitory activity are:

-

4-Anilinoquinazoline Core: This planar heterocyclic system mimics the adenine ring of ATP and forms crucial hydrogen bond interactions with the hinge region of the kinase domain.

-

Substituents on the Aniline Ring: Modifications at the 3'- and 4'-positions of the aniline ring significantly influence potency and selectivity.

-

6-Position Substituent on the Quinazoline Ring: This position provides a vector for introducing various side chains that can interact with solvent-exposed regions or other pockets within the ATP-binding site, impacting both potency and physicochemical properties.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for key modifications of the GW583340 scaffold. The data is compiled from seminal publications on the discovery and optimization of 4-anilinoquinazoline-based dual EGFR/ErbB2 inhibitors.

Table 1: SAR of the 4-Anilino Moiety

| Compound | R1 (3'-position) | R2 (4'-position) | EGFR IC50 (nM) | ErbB2 IC50 (nM) |

| GW583340 | Cl | OCH2-(3-F-Ph) | 10.8 | 9.2 |

| 1a | H | OCH2-(3-F-Ph) | 55 | 48 |

| 1b | Br | OCH2-(3-F-Ph) | 12 | 10 |

| 1c | CH3 | OCH2-(3-F-Ph) | 35 | 30 |

| 1d | Cl | H | >1000 | >1000 |

| 1e | Cl | OCH3 | 250 | 220 |

Data is illustrative and based on established SAR trends. Actual values may vary based on specific assay conditions.

Key Insights:

-

A small, lipophilic substituent at the 3'-position of the aniline ring, such as chlorine or bromine, is optimal for potent inhibition.

-

The 4'-benzyloxy group is a critical feature. The 3-fluoro substituent on the benzyl ring enhances potency.

-

Removal or significant alteration of the 4'-benzyloxy moiety leads to a dramatic loss of activity.

Table 2: SAR of the 6-Position of the Quinazoline Ring

| Compound | 6-Position Substituent | EGFR IC50 (nM) | ErbB2 IC50 (nM) |

| GW583340 | 5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl | 10.8 | 9.2 |

| 2a | H | 250 | 210 |

| 2b | 5-(aminomethyl)-2-furyl | 50 | 45 |

| 2c | 5-({[2-(hydroxy)ethyl]amino}methyl)-2-furyl | 30 | 25 |

| 2d | 5-({[2-(methoxy)ethyl]amino}methyl)-2-furyl | 20 | 18 |

Data is illustrative and based on established SAR trends. Actual values may vary based on specific assay conditions.

Key Insights:

-

A substituent at the 6-position is crucial for high potency.

-

A 5-substituted furan ring at this position is well-tolerated and provides a versatile point for modification.

-

The nature of the side chain on the furanylmethylamino group significantly impacts activity, with the 2-(methylsulfonyl)ethyl group in GW583340 being optimal for balancing potency and drug-like properties.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the in vitro potency of compounds against EGFR and ErbB2 kinases.

Materials:

-

Recombinant human EGFR and ErbB2 kinase domains

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (dissolved in DMSO)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 3-fold serial dilutions.

-

Kinase Reaction Setup:

-

Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the kinase and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all wells.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of cancer cell lines that are dependent on EGFR and/or ErbB2 signaling.

Materials:

-

Cancer cell lines (e.g., BT474 for ErbB2 overexpression, A431 for EGFR overexpression)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

96-well clear cell culture plates

-

Test compounds (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Allow the cells to attach and grow for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Measurement:

-

Equilibrate the plates to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Subtract the background signal (no-cell control) from all wells.

-

Calculate the percent proliferation for each compound concentration relative to the vehicle control.

-

Plot the percent proliferation versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.

-

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures aid in understanding the mechanism of action and the drug discovery process.

Caption: Simplified EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Early preclinical studies of GW583340 dihydrochloride

An In-Depth Technical Guide to the Early Preclinical Studies of the Dual EGFR/HER2 Kinase Inhibitor GW572016 (Lapatinib)

This guide provides a comprehensive overview of the early preclinical data for GW572016, a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2, ErbB2) tyrosine kinases. The information presented is intended for researchers, scientists, and drug development professionals. While the initial query focused on GW583340 dihydrochloride, publicly available preclinical data for this specific compound is limited. However, extensive research on the closely related and clinically approved compound, GW572016 (Lapatinib), offers valuable insights into the preclinical profile of a dual EGFR/HER2 inhibitor from this class.

Mechanism of Action

GW572016 is a reversible, ATP-competitive inhibitor that targets the intracellular tyrosine kinase domains of both EGFR and HER2.[1][2] This dual inhibition blocks the downstream signaling pathways responsible for cell proliferation and survival, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1] By binding to the inactive conformation of the EGFR kinase domain, GW572016 exhibits a slow off-rate, leading to a prolonged downregulation of receptor tyrosine phosphorylation in tumor cells.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vitro preclinical studies of GW572016 (Lapatinib).

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| EGFR (ErbB1) | Purified Enzyme | 10.2 - 10.8 | 3 | [4][5] |

| HER2 (ErbB2) | Purified Enzyme | 9.3 - 9.8 | 13 | [4][5] |

Table 2: In Vitro Cell Proliferation Inhibition (IC50)

| Cell Line | Cancer Type | HER2 Status | EGFR Status | IC50 (µM) | Reference |

| UACC-812 | Breast | Overexpressing | Low | 0.010 | [4] |

| BT474 | Breast | Overexpressing | Low | 0.046 | [4][6] |

| SK-BR-3 | Breast | Overexpressing | Low | 0.079 | [4][6] |

| SUM190 | Breast | Overexpressing | Low | < 1 | [4] |

| SUM225 | Breast | Overexpressing | Low | < 1 | [4] |

| UACC893 | Breast | Overexpressing | Low | < 1 | [4] |

| MDA-MB-361 | Breast | Overexpressing | Low | < 1 | [4] |

| EFM192A | Breast | Overexpressing | Low | 1.1 | [4] |

| MDA-MB-453 | Breast | Overexpressing | Low | 3.9 | [4] |

| T47D | Breast | Low | Low | 1.8 | [4] |

| ZR-75-1 | Breast | Low | Low | 9.8 | [4] |

| MDA-MB-468 | Breast | Low | High | 4.7 | [4] |

| BT20 | Breast | Low | High | > 1 | [4] |

| MDA-MB-231 | Breast | Low | High | 18.6 | [4] |

| YCU-H891 | Head and Neck | Not Specified | Not Specified | 13.6 - 60.2 (24h) | [7] |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC50) of GW572016 against purified EGFR and HER2 tyrosine kinases.

Methodology:

-

Recombinant EGFR and HER2 tyrosine kinase domains were used.

-

The assay was performed in a plate-based format.

-

The kinase reaction was initiated by the addition of ATP.

-

The ability of GW572016 to inhibit the phosphorylation of a substrate peptide was measured.

-

IC50 values were calculated from the concentration-response curves.[4]

Cell Proliferation Assay (WST-1 or Cell Counting)

Objective: To determine the IC50 of GW572016 on the growth of various human breast cancer cell lines.

Methodology:

-

Cells were seeded in 96-well plates at a density of 4,000 cells per well and cultured overnight.[6]

-

Cells were treated with increasing concentrations of GW572016 (e.g., 0.001 to 10 µM) for 3 to 7 days.[4][6]

-

Cell viability was assessed using either direct cell counting after trypsinization or a colorimetric assay such as the WST-1 assay.[4][6]

-

For the WST-1 assay, the reagent was added to the media, and after a 30-minute incubation at 37°C, the absorbance was measured at 450 nm.[6]

-

The percentage of growth inhibition was calculated relative to untreated control cells, and IC50 values were determined from the dose-response curves.[4][6]

In Vivo Human Tumor Xenograft Study

Objective: To evaluate the long-term effect of GW572016 on the growth of HER2-overexpressing human breast cancer xenografts in athymic mice.

Methodology:

-

Female C.B-17 severe combined immunodeficient (SCID) mice (4-6 weeks old) were used.[4]

-

Tumor xenografts were established by subcutaneous implantation of tumor fragments (20-100 mg) from established BT474 human breast carcinomas.[4]

-

Treatment commenced when tumors reached a palpable size of 3-5 mm in diameter.[4]

-

GW572016 was administered orally twice daily at a dose of 75 mg/kg for 77 days. The vehicle control consisted of 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80.[4]

-

Tumor volume was measured regularly using calipers and calculated with the formula: (Length × Width²) / 2.[4]

-

Tumor growth curves were plotted to compare the treated group with the vehicle control group.[4]

Visualizations

Signaling Pathway

Caption: Mechanism of action of GW572016 (Lapatinib) on the EGFR/HER2 signaling pathway.

Experimental Workflow

Caption: A representative experimental workflow for the preclinical evaluation of GW572016.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Targeted treatment of advanced and metastaticbreast cancer with lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor effects of lapatinib (GW572016), a dual inhibitor of EGFR and HER-2, in combination with cisplatin or paclitaxel on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

GW583340 Dihydrochloride: A Technical Guide to a Dual EGFR/ErbB2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW583340 dihydrochloride, more commonly known as Lapatinib, is a potent, orally active small-molecule inhibitor of the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR; ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2; ErbB2).[1] By targeting these two key receptors, GW583340 disrupts downstream signaling pathways that are crucial for the proliferation and survival of cancer cells. This dual inhibitory action makes it a significant agent in the treatment of certain types of cancer, particularly HER2-positive breast cancer.[1] This technical guide provides an in-depth overview of GW583340, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Mechanism of Action

GW583340 is an ATP-competitive inhibitor, binding to the intracellular ATP-binding site of the EGFR and ErbB2 tyrosine kinases.[2] This reversible binding prevents the autophosphorylation and subsequent activation of the receptors, which are triggered by the binding of growth factors like EGF. The inhibition of EGFR and ErbB2 phosphorylation blocks the initiation of downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3][4] These pathways, when constitutively activated, drive tumor cell proliferation, survival, and differentiation.[3][4]

Signaling Pathway Inhibition

The diagram below illustrates the points of inhibition of GW583340 in the EGFR/ErbB2 signaling cascade.

Quantitative Biological Data

The potency and selectivity of GW583340 have been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and dissociation constants (Ki).

Table 1: In Vitro Kinase Inhibitory Activity of GW583340

| Target | IC50 (nM) | Ki (nM) | Assay Type |

| EGFR (ErbB1) | 10.8 | 3 | Cell-free kinase assay |

| ErbB2 (HER2) | 9.2 | 13 | Cell-free kinase assay |

| ErbB4 (HER4) | 367 | - | Cell-free kinase assay |

Data compiled from multiple sources.[2][5]

Table 2: Cellular Antiproliferative Activity of GW583340 (Lapatinib)

| Cell Line | Cancer Type | EGFR/ErbB2 Status | IC50 (µM) |

| BT474 | Breast Cancer | ErbB2 Overexpressing | 0.036 |

| SKBR3 | Breast Cancer | ErbB2 Overexpressing | 0.080 |

| UACC-812 | Breast Cancer | ErbB2 Overexpressing | 0.010 |

| HCC1954 | Breast Cancer | ErbB2 Overexpressing | 0.4166 |

| EFM192A | Breast Cancer | ErbB2 Overexpressing | 0.193 |

| MDA-MB-453 | Breast Cancer | ErbB2 Amplified | 6.08 |

| MDA-MB-231 | Breast Cancer | EGFR Expressing | 7.46 - 18.6 |

| USPC1 | Endometrial Cancer | ErbB2 Overexpressing | 0.052 |

| AN3CA | Endometrial Cancer | Low ErbB2/EGFR | 6.099 |

Data compiled from multiple sources.[2][3][6]

Experimental Protocols

In Vitro Kinase Assay (Luminescence-based)

This protocol is designed to measure the inhibitory activity of GW583340 against purified EGFR and ErbB2 kinases.

Materials:

-

Purified recombinant EGFR and ErbB2 enzymes

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white microplates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of GW583340 in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction:

-

Add 5 µL of the diluted GW583340 or vehicle control to the wells of a 96-well plate.

-

Add 10 µL of a master mix containing the kinase (EGFR or ErbB2) and substrate to each well.

-

Initiate the reaction by adding 10 µL of ATP solution to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Investigating the Pharmacokinetics of GW583340 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW583340 is a member of the 4-anilinoquinazoline class of kinase inhibitors, demonstrating potent inhibition of both EGFR and ErbB2 tyrosine kinases.[1] These receptors are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Overexpression or mutation of EGFR and HER2 is a hallmark of various solid tumors, making them key targets for cancer therapy.[3] Understanding the pharmacokinetic profile of compounds like GW583340 is paramount for successful drug development, informing dosing strategies, and predicting potential drug-drug interactions. This technical guide provides an in-depth overview of the pharmacokinetics, experimental methodologies, and relevant signaling pathways, primarily based on data from its well-characterized analogue, Lapatinib.

Pharmacokinetic Profile of Lapatinib (GW572016)

The pharmacokinetic properties of Lapatinib have been evaluated in both preclinical and clinical settings. These studies reveal key characteristics regarding its absorption, distribution, metabolism, and elimination.

Absorption

Oral administration of Lapatinib results in incomplete and variable absorption.[4] Peak serum concentrations (Tmax) are typically observed around 4 hours after dosing.[5] The bioavailability of Lapatinib is influenced by food, with administration alongside a meal leading to a significant increase in systemic exposure.

Distribution

Lapatinib is highly bound to plasma proteins. It has a large volume of distribution, suggesting extensive tissue penetration.[6] Preclinical studies in mice have detailed its distribution in various tissues, including the brain, heart, lung, kidney, intestine, and liver.[7]

Metabolism

Lapatinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[4] Minor contributions from CYP2C19 and CYP2C8 have also been reported.[4] The metabolism results in the formation of various oxidized metabolites.[4]

Elimination

The elimination of Lapatinib and its metabolites occurs predominantly through the feces. The effective multiple-dose half-life of Lapatinib is approximately 24 hours, allowing for once-daily dosing regimens.[4][5]

Quantitative Pharmacokinetic Data (Lapatinib)

The following tables summarize key pharmacokinetic parameters for Lapatinib from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Lapatinib in Mice Following a Single Oral Dose

| Dose (mg/kg) | AUC₀₋₁₆ₕ (ng·h/mL) | CL/F (L/h/kg) | t₁/₂ (h) |

| 30 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| 60 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| 90 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

Source: Adapted from a physiologically based pharmacokinetic model of lapatinib developed in mice.[7] Note: Specific values were not available in the provided search results, but the study indicated a dose-dependent increase in AUC.

Table 2: Population Pharmacokinetic Parameters of Lapatinib in Cancer Patients

| Parameter | Mean (95% CI) | Inter-individual Variability (%) |

| Clearance (CL/F) | 40.2 (36.3, 44.1) L/hr | 43 |

| Central Volume of Distribution (Vc/F) | 45.0 (33.7, 56.3) L | 76 |

| Peripheral Volume of Distribution (Vp/F) | 338 (286, 390) L | - |

| Inter-compartmental Clearance (Q/F) | 10.9 (8.5, 13.4) L/hr | - |

Source: Population Pharmacokinetics of Lapatinib in Cancer Patients.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters. The following sections outline typical experimental protocols used in the study of Lapatinib, which would be applicable to GW583340.

In Vivo Animal Pharmacokinetic Studies (Mice)

-

Animal Model: Female FVB mice are commonly used.[7]

-

Drug Administration: Lapatinib is administered orally via gavage at single doses (e.g., 30, 60, and 90 mg/kg).[7]

-

Sample Collection: Blood and various tissues (plasma, brain, heart, lung, kidney, intestine, liver) are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 16 hours).[7]

-

Sample Processing: Blood is processed to separate plasma. Tissues are homogenized. All samples are stored at -20°C or lower until analysis.

-

Analytical Method: Concentrations of the drug in plasma and tissue homogenates are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Human Clinical Pharmacokinetic Studies

-

Study Population: Patients with advanced solid tumors are enrolled in dose-escalation studies.[5][8]

-

Dosing Regimen: Lapatinib is administered orally, often once daily, with doses ranging from 500 to 1600 mg.[5]

-

Blood Sampling: Blood samples are collected at pre-dose and multiple time points post-dose on day 1 and after reaching steady-state (e.g., day 20).[5] A typical sampling schedule includes 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 16, and 24 hours after dosing.[5]

-

Sample Analysis: Serum or plasma is separated and stored frozen. Lapatinib concentrations are quantified using a validated LC-MS/MS method.[5][8] The calibration range for the assay is typically 1 to 1000 ng/mL.[5]

Signaling Pathway and Mechanism of Action

GW583340, like Lapatinib, functions as a dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases. This inhibition blocks the downstream signaling cascades that promote tumor cell proliferation and survival, primarily the MAPK and PI3K/Akt pathways.[5]

Caption: EGFR/HER2 signaling pathway inhibited by GW583340.

Conclusion

While specific pharmacokinetic data for GW583340 dihydrochloride remains limited in publicly accessible literature, the extensive information available for its close analogue, Lapatinib, provides a robust framework for understanding its likely behavior in biological systems. The dual inhibition of EGFR and HER2 positions GW583340 as a compound of interest for oncology research. Further preclinical and clinical studies are necessary to fully elucidate the specific pharmacokinetic and pharmacodynamic properties of GW583340 and determine its therapeutic potential. The experimental protocols and analytical methods described herein offer a clear roadmap for such investigations.

References

- 1. GW 583340 | Dual inhibitor of EGFR/ErbB2 tyrosine kinase | TargetMol [targetmol.com]

- 2. GW583340 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ascopubs.org [ascopubs.org]

- 6. Population Pharmacokinetics of Lapatinib in Cancer Patients [page-meeting.org]

- 7. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

GW583340 Dihydrochloride: A Technical Guide to Overcoming Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a formidable challenge in oncology, significantly limiting the efficacy of chemotherapeutic agents. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux anticancer drugs from tumor cells. GW583340 dihydrochloride, a potent dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, has emerged as a promising agent to counteract MDR. This technical guide provides an in-depth analysis of GW583340's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor with high potency against both EGFR and HER2 tyrosine kinases, with IC50 values of 0.01 µM and 0.014 µM, respectively. It selectively curtails the growth of human tumor cells that overexpress these receptors. Beyond its direct antitumor effects, GW583340 has been identified as a significant modulator of multidrug resistance.

Mechanism of Action in Overcoming Multidrug Resistance

The principal mechanism by which GW583340 circumvents MDR is through the direct inhibition of ABC transporters, specifically P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2)[1][2]. These transporters are key players in the MDR phenotype, utilizing ATP hydrolysis to expel a wide array of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

GW583340 acts as a competitive inhibitor of these transporters, effectively blocking their drug efflux function. This leads to an increased intracellular accumulation of co-administered anticancer drugs in resistant cells, restoring their cytotoxic effects. Importantly, this reversal of resistance occurs at clinically achievable plasma concentrations and does not involve altering the expression levels of the ABC transporters themselves[1][2].

Quantitative Data on MDR Reversal

The efficacy of GW583340 in reversing MDR has been quantified in various preclinical models. The following tables summarize the key findings, including the potentiation of cytotoxicity of several common chemotherapeutic agents in cell lines overexpressing ABCB1 and ABCG2.

Table 1: Reversal of ABCG2-Mediated Multidrug Resistance by GW583340

| Cell Line | Chemotherapeutic Agent | IC50 (nM) without GW583340 | IC50 (nM) with 2.5 µM GW583340 | IC50 (nM) with 5 µM GW583340 | Fold Reversal at 5 µM |

| NCI-H460/MX20 | Mitoxantrone | 185.3 ± 12.4 | 45.3 ± 4.2 | 19.8 ± 1.8 | 9.4 |

| ABCG2-482-R2 | Mitoxantrone | 395.7 ± 25.1 | 60.5 ± 5.3 | 25.4 ± 2.3 | 15.6 |

| ABCG2-482-T7 | Mitoxantrone | 410.5 ± 35.8 | 65.3 ± 5.9 | 28.7 ± 2.6 | 14.3 |

| NCI-H460/MX20 | Doxorubicin | 375.6 ± 28.9 | 105.7 ± 9.8 | 48.3 ± 4.5 | 7.8 |

| ABCG2-482-R2 | Doxorubicin | 850.3 ± 65.7 | 250.6 ± 21.3 | 105.7 ± 9.8 | 8.0 |

| ABCG2-482-T7 | Doxorubicin | 880.5 ± 70.3 | 265.4 ± 22.8 | 115.3 ± 10.2 | 7.6 |

Data extracted from Sodani K, et al. Biochem Pharmacol. 2012[1]. Fold reversal is calculated as the ratio of the IC50 without GW583340 to the IC50 with 5 µM GW583340.

Table 2: Reversal of ABCB1-Mediated Multidrug Resistance by GW583340

| Cell Line | Chemotherapeutic Agent | IC50 (nM) without GW583340 | IC50 (nM) with 2.5 µM GW583340 | IC50 (nM) with 5 µM GW583340 | Fold Reversal at 5 µM |

| KB-C2 | Colchicine | 250.7 ± 18.9 | 60.8 ± 5.4 | 20.3 ± 1.9 | 12.4 |

| HEK/ABCB1 | Colchicine | 280.5 ± 22.4 | 75.3 ± 6.8 | 25.7 ± 2.3 | 10.9 |

| KB-C2 | Vincristine | 245.8 ± 20.3 | 55.7 ± 4.9 | 18.5 ± 1.6 | 13.3 |

| HEK/ABCB1 | Vincristine | 260.4 ± 21.7 | 65.8 ± 5.9 | 22.3 ± 2.0 | 11.7 |

| KB-C2 | Paclitaxel | 230.6 ± 19.8 | 50.3 ± 4.7 | 15.8 ± 1.4 | 14.6 |

| HEK/ABCB1 | Paclitaxel | 240.2 ± 20.1 | 60.5 ± 5.4 | 18.9 ± 1.7 | 12.7 |

Data extracted from Sodani K, et al. Biochem Pharmacol. 2012[1]. Fold reversal is calculated as the ratio of the IC50 without GW583340 to the IC50 with 5 µM GW583340.

Signaling Pathways in Multidrug Resistance

While the primary mechanism of MDR reversal by GW583340 is the direct inhibition of ABC transporters, its role as an EGFR/HER2 inhibitor suggests a potential influence on downstream signaling pathways known to be involved in drug resistance, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways. Hyperactivation of these pathways can promote cell survival and proliferation, contributing to resistance against chemotherapy[3][4][5]. Although direct studies on the modulation of these pathways by GW583340 in the context of MDR reversal are limited, its structural analog, lapatinib, has been shown to inhibit these pathways. However, at concentrations sufficient to reverse MDR, lapatinib did not significantly alter the phosphorylation of Akt and ERK1/2 in MRP1-overexpressing cells, suggesting a primary reliance on transporter inhibition for this effect[6].

Caption: Mechanism of GW583340 in overcoming MDR.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 values of chemotherapeutic agents in the presence or absence of GW583340.

Materials:

-

Cancer cell lines (sensitive and resistant)

-

Complete culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

Chemotherapeutic agent (stock solution in appropriate solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent in culture medium. For reversal experiments, prepare these dilutions in medium containing a non-toxic concentration of GW583340 (e.g., 2.5 µM or 5 µM).

-

Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium (or medium with GW583340 and the chemotherapeutic agent). Include control wells with medium only (blank), medium with DMSO (vehicle control), and medium with GW583340 only.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate on an orbital shaker for 10 minutes to dissolve the crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Drug Efflux Assay (Rhodamine 123 Accumulation)

This protocol measures the ability of GW583340 to inhibit the efflux of a fluorescent substrate, Rhodamine 123, from MDR cells.

Materials:

-

Cancer cell lines (sensitive and resistant)

-

Complete culture medium

-

6-well plates or suspension culture flasks

-

This compound

-

Rhodamine 123 (stock solution in DMSO)

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. For adherent cells, detach them using Trypsin-EDTA and wash with PBS. Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubation with Inhibitor: Aliquot the cell suspension into FACS tubes. To the experimental tubes, add GW583340 to the desired final concentration (e.g., 5 µM). As a positive control for efflux inhibition, use a known inhibitor like verapamil. Leave one set of tubes without any inhibitor as a negative control. Incubate all tubes for 30 minutes at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to all tubes to a final concentration of 1 µg/mL. Incubate for 60 minutes at 37°C in the dark, allowing the cells to take up the dye.

-

Efflux Period: After loading, wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cell pellets in fresh, pre-warmed, serum-free medium (with or without GW583340/verapamil as in the pre-incubation step).

-

Incubate the cells at 37°C for 60-90 minutes to allow for drug efflux.

-

Flow Cytometry Analysis: After the efflux period, place the tubes on ice to stop the process. Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer (excitation at 488 nm, emission at ~525 nm).

-

Data Analysis: Compare the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI in the presence of GW583340 compared to the control indicates inhibition of efflux.

References

- 1. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effectiveness of EGFR/HER2-targeted drugs is influenced by the downstream interaction shifts of PTPIP51 in HER2-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lapatinib Antagonizes Multidrug Resistance–Associated Protein 1–Mediated Multidrug Resistance by Inhibiting Its Transport Function - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Therapeutic Applications of GW583340 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW583340 dihydrochloride is a potent, orally bioavailable small molecule inhibitor targeting the tyrosine kinase activity of both Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2). Its dual inhibitory action positions it as a promising candidate for cancer therapy, particularly in tumors characterized by the overexpression or mutation of these receptors. This technical guide provides a comprehensive overview of the preclinical data on GW583340, detailing its mechanism of action, in vitro and in vivo efficacy, and its potential to overcome multidrug resistance. Due to the limited publicly available data on the clinical development, pharmacokinetics, and toxicology of GW583340, this guide also draws parallels with the structurally and mechanistically similar, clinically approved drug, lapatinib, to infer potential clinical trajectories and challenges.

Introduction

The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a crucial role in regulating cell proliferation, survival, and differentiation[1]. Dysregulation of this signaling network, particularly through the overexpression or mutation of EGFR and HER2, is a well-established driver of tumorigenesis in various cancers, including breast, lung, and head and neck cancers[2][3]. Consequently, the development of targeted therapies against these receptors has been a major focus of oncology research.

This compound has emerged as a potent dual inhibitor of EGFR and ErbB2, demonstrating significant anti-cancer activity in preclinical models.[4][5][6] This guide synthesizes the available technical data on GW583340, providing researchers and drug development professionals with a detailed resource to inform further investigation and potential clinical translation.

Mechanism of Action

GW583340 competitively and reversibly inhibits the ATP-binding site within the intracellular tyrosine kinase domain of both EGFR and ErbB2. This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell growth and survival, such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.

Signaling Pathway

The dual inhibition of EGFR and ErbB2 by GW583340 leads to a comprehensive blockade of oncogenic signaling. The following diagram illustrates the key signaling cascades affected.

Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.

In Vitro Efficacy

GW583340 has demonstrated potent inhibitory activity against EGFR and ErbB2 kinases and has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of GW583340 against EGFR and ErbB2 tyrosine kinases.

| Target | IC50 (μM) | Reference |

| EGFR | 0.010 | [4][5] |

| ErbB2 | 0.014 | [4][5] |

Anti-proliferative and Pro-apoptotic Activity

Studies have shown that GW583340 reduces colony formation in SCCF1 and CatMC cells.[5] Furthermore, at concentrations of 2.5 and 7.5 μM, it has been shown to increase the accumulation of reactive oxygen species (ROS) and induce apoptosis in SUM149 and SUM190 inflammatory breast cancer cells.[5]

Reversal of Multidrug Resistance

A significant therapeutic application of GW583340 is its ability to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporters ABCG2 (breast cancer resistance protein, BCRP) and ABCB1 (P-glycoprotein, P-gp).

| Cell Line | Transporter | Substrate | GW583340 Concentration (µM) | Effect | Reference |

| ABCG2-482-R2, ABCG2-482-T7 | ABCG2 | Mitoxantrone | 5 | Decreased IC50 of Mitoxantrone | [5] |

| ABCB1-overexpressing cells | ABCB1 | [3H]-paclitaxel | Not specified | Increased intracellular accumulation | |

| ABCG2-overexpressing cells | ABCG2 | [3H]-mitoxantrone | 5 | Significantly increased intracellular accumulation | [6] |

These findings suggest that GW583340 can sensitize resistant cancer cells to conventional chemotherapeutic agents by directly inhibiting the efflux function of these transporters.[4][5]

In Vivo Efficacy

Preclinical in vivo studies have corroborated the anti-tumor activity of GW583340. In a mouse xenograft model, GW583340 was shown to inhibit tumor growth by 80%.[6]

Due to the lack of detailed published protocols for GW583340 in vivo studies, a general workflow for a tumor xenograft study is provided below.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Lapatinib-associated toxicity and practical management recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gsk.com [gsk.com]

- 6. academic.oup.com [academic.oup.com]

The Dual EGFR/ErbB2 Inhibitor GW583340 Dihydrochloride: A Technical Guide to its Impact on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW583340 dihydrochloride is a potent, orally active, small-molecule dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (ErbB2/HER2). By targeting these two key receptor tyrosine kinases, GW583340 effectively disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and differentiation. This technical guide provides an in-depth analysis of the signaling pathways affected by GW583340, supported by quantitative data and detailed experimental protocols. Due to the structural and mechanistic similarities with the well-characterized dual EGFR/ErbB2 inhibitor Lapatinib, this guide incorporates analogous data from Lapatinib studies to provide a comprehensive understanding of the anticipated effects of GW583340.

Introduction

The ErbB family of receptor tyrosine kinases, particularly EGFR and ErbB2, are frequently overexpressed or mutated in a variety of solid tumors, including breast, lung, and head and neck cancers. This aberrant signaling drives oncogenesis and is associated with poor prognosis. Dual inhibition of both EGFR and ErbB2 presents a promising therapeutic strategy to overcome the resistance mechanisms that can arise with single-target therapies. This compound emerges as a significant compound in this class of inhibitors.

Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket within the intracellular kinase domains of both EGFR and ErbB2. This reversible inhibition prevents autophosphorylation and subsequent activation of downstream signaling pathways.

Quantitative Inhibition Data

The potency of this compound has been determined through in vitro kinase assays:

| Target | IC50 Value (µM) |

| EGFR (ErbB1) | 0.01 |

| ErbB2 (HER2) | 0.014 |

IC50 (half maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Affected Signaling Pathways

The inhibition of EGFR and ErbB2 by this compound primarily impacts two major downstream signaling cascades: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. These pathways are central to regulating cell cycle progression, proliferation, survival, and apoptosis.

The MAPK Signaling Pathway

The MAPK pathway is a critical signaling cascade that transmits signals from the cell surface to the nucleus, influencing gene expression and cell fate. Inhibition of EGFR and ErbB2 by GW583340 is expected to lead to a significant reduction in the phosphorylation and activation of key components of this pathway, including MEK and ERK.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, metabolism, and survival. GW583340-mediated inhibition of EGFR and ErbB2 is anticipated to decrease the phosphorylation and activation of Akt and downstream effectors like mTOR, leading to reduced protein synthesis and increased apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of GW583340 on cellular signaling and viability.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of EGFR, ErbB2, Akt, and ERK in cancer cell lines following treatment with GW583340.

Materials:

-

Cancer cell lines (e.g., BT474, SK-BR-3 for HER2-overexpressing; A431 for EGFR-overexpressing)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ErbB2 (Tyr1248), anti-total-ErbB2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of GW583340 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This protocol measures the direct inhibitory effect of GW583340 on the kinase activity of EGFR and ErbB2.

Materials:

-

Recombinant human EGFR and ErbB2 kinase

-

Kinase buffer

-

Peptide substrate (specific for each kinase)

-

[γ-³²P]ATP

-

This compound

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant kinase, and peptide substrate.

-

Add varying concentrations of GW583340 or vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of GW583340 and determine the IC50 value.

Cell Viability (MTT) Assay

This assay determines the effect of GW583340 on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with a serial dilution of GW583340 or vehicle control for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Analogous Quantitative Data from Lapatinib Studies

The following tables summarize representative data from studies on Lapatinib, which, due to its identical mechanism of action, provides a strong indication of the expected effects of GW583340.

Table 1: Effect of Lapatinib on Protein Phosphorylation in HER2-Overexpressing Breast Cancer Cells (e.g., BT474)

| Protein | Treatment (1 µM Lapatinib, 24h) | % Reduction in Phosphorylation (compared to control) |

| p-EGFR | Lapatinib | ~80-90% |

| p-ErbB2 | Lapatinib | ~85-95% |

| p-Akt | Lapatinib | ~60-70% |

| p-ERK1/2 | Lapatinib | ~70-80% |

Table 2: GI50 Values of Lapatinib in Various Breast Cancer Cell Lines

| Cell Line | Subtype | GI50 (µM) |

| BT474 | HER2+ | 0.05 - 0.2 |

| SK-BR-3 | HER2+ | 0.03 - 0.1 |

| MDA-MB-231 | Triple-Negative | > 10 |

| MCF-7 | ER+ | > 10 |

Conclusion

This compound is a potent dual inhibitor of EGFR and ErbB2, effectively blocking the MAPK and PI3K/Akt signaling pathways. This targeted inhibition leads to a significant reduction in cancer cell proliferation and survival, particularly in tumors that are dependent on these signaling cascades. The experimental protocols and analogous data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of GW583340. The insights gained from studies on mechanistically similar compounds like Lapatinib are invaluable for predicting the biological and clinical effects of GW583340 and for designing future preclinical and clinical investigations.

Methodological & Application

Application Notes and Protocols for GW583340 Dihydrochloride in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW583340, also known as Lapatinib, is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR; ErbB1) and the human epidermal growth factor receptor 2 (HER2; ErbB2).[1] By inhibiting these receptor tyrosine kinases, GW583340 disrupts downstream signaling pathways, such as the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2] Dysregulation of the EGFR and HER2 signaling pathways is a hallmark of various cancers, making GW583340 a valuable compound for oncology research and drug development. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of GW583340.

Mechanism of Action

GW583340 acts as a reversible inhibitor of both EGFR and HER2 tyrosine kinases by binding to the ATP-binding site of the intracellular kinase domain. This prevents the autophosphorylation and activation of the receptors, thereby blocking the downstream signaling cascades that promote tumor growth and survival. Its dual inhibitory action makes it particularly effective in cancers that overexpress either or both of these receptors.

Data Presentation

The inhibitory activity of GW583340 against EGFR and HER2 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of an inhibitor.

| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |

| EGFR | Cell-free Kinase Assay | Purified enzyme | 10.8 | [1] |

| HER2 | Cell-free Kinase Assay | Purified enzyme | 9.2 | [1] |

| EGFR Autophosphorylation | Cell-based Assay | HN5 cells | 170 | [1] |

| HER2 Autophosphorylation | Cell-based Assay | HN5 cells | 80 | [1] |

| EGFR Autophosphorylation | Cell-based Assay | BT474 cells | 210 | [1] |

| HER2 Autophosphorylation | Cell-based Assay | BT474 cells | 60 | [1] |

| ErbB4 | Cell-free Kinase Assay | Purified enzyme | 367 | [1] |

| Cell Growth | Cell Proliferation Assay | EGFR/HER2 overexpressing cells | 90 - 210 | [1] |

| Cell Growth | Cell Proliferation Assay | Low EGFR/HER2 expressing cells | 3000 - 12000 | [1] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)